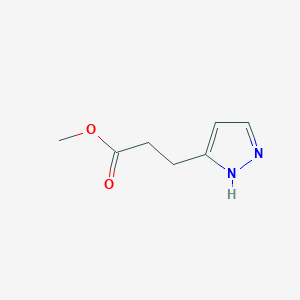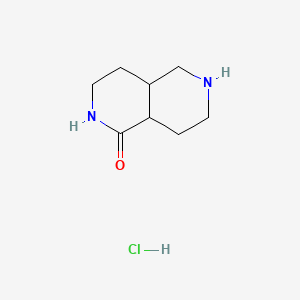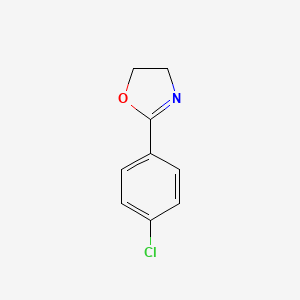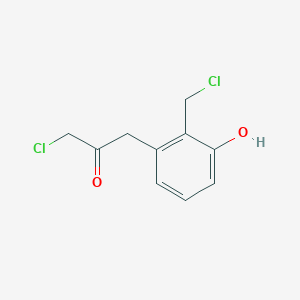
5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a chloro, fluorocyclopropyl, methyl, and trifluoromethyl group attached to a pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Fluorocyclopropyl Intermediate: The fluorocyclopropyl group can be introduced through the reaction of a suitable cyclopropane derivative with a fluorinating agent.
Pyrazole Ring Formation: The pyrazole ring is typically formed by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Introduction of Substituents: The chloro, methyl, and trifluoromethyl groups are introduced through various substitution reactions, often involving halogenation and alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-3-fluoro-2-methoxybenzene
- Trifluoromethylpyridines
Uniqueness
5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both fluorocyclopropyl and trifluoromethyl groups enhances its stability and reactivity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C8H7ClF4N2 |
|---|---|
Peso molecular |
242.60 g/mol |
Nombre IUPAC |
5-chloro-3-(1-fluorocyclopropyl)-1-methyl-4-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C8H7ClF4N2/c1-15-6(9)4(8(11,12)13)5(14-15)7(10)2-3-7/h2-3H2,1H3 |
Clave InChI |
XWKNSCKEAKXILN-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=N1)C2(CC2)F)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]hexanoic acid](/img/structure/B14034756.png)






![copper;2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B14034799.png)


![1-[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl]benzimidazole](/img/structure/B14034809.png)

